![molecular formula C17H16Br2N2O2 B14274393 Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis- CAS No. 184170-01-2](/img/structure/B14274393.png)
Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- is a complex organic compound characterized by its unique structure, which includes two acetamide groups linked by a methylene bridge to a bis(2-bromo-4,1-phenylene) moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- typically involves the reaction of 2-bromo-4,1-phenylenediamine with formaldehyde and acetic anhydride. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-bromo-4,1-phenylenediamine is reacted with formaldehyde in the presence of a base to form the methylene-bridged intermediate.
Step 2: The intermediate is then acetylated using acetic anhydride to yield Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenylene rings can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetamide groups can be hydrolyzed to form corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted phenylene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced phenylene derivatives.
Hydrolysis: Formation of amines and carboxylic acids.
科学的研究の応用
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- involves its interaction with specific molecular targets. The bromine atoms and acetamide groups can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially affecting their function. The methylene bridge provides structural rigidity, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Acetamide, N,N’-[methylenebis(2-chloro-4,1-phenylene)]bis-: Similar structure but with chlorine atoms instead of bromine.
N,N’-Methylenebis(acrylamide): Used in polymer chemistry for cross-linking.
Acetamide, N,N’-[methylenebis(2-nitro-4,1-phenylene)]bis-: Contains nitro groups instead of bromine.
Uniqueness
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
特性
CAS番号 |
184170-01-2 |
|---|---|
分子式 |
C17H16Br2N2O2 |
分子量 |
440.1 g/mol |
IUPAC名 |
N-[4-[(4-acetamido-3-bromophenyl)methyl]-2-bromophenyl]acetamide |
InChI |
InChI=1S/C17H16Br2N2O2/c1-10(22)20-16-5-3-12(8-14(16)18)7-13-4-6-17(15(19)9-13)21-11(2)23/h3-6,8-9H,7H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
MGELJYLBGFNENX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NC(=O)C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


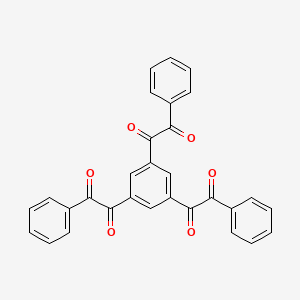
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
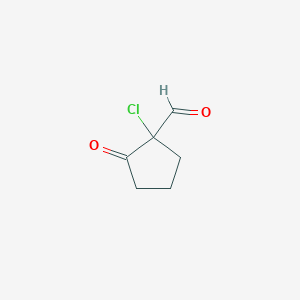
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
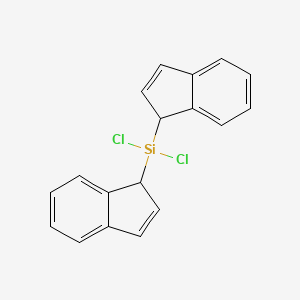
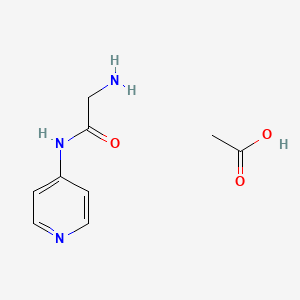
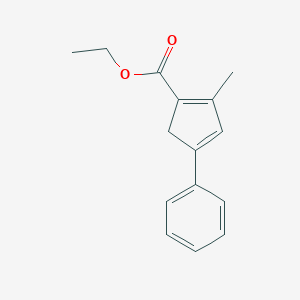
![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)

![2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione](/img/structure/B14274370.png)
![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)
